N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide

Lipophilicity Physicochemical_property Drug_discovery

This 3,4-dimethoxybenzamide offers a unique scaffold for unbiased target-discovery screens. Unlike the 2,4-dimethoxy isomer (CAS 392240-86-7), the N-methyl analog (CAS 392321-29-8), or the N-benzyl analog (CAS 392320-64-8), only the 3,4-substitution pattern preserves the specific hydrogen-bond topology and lipophilicity (XLogP3-AA 4.4) required for reproducible SAR. With a single H-bond donor and only five rotatable bonds, it delivers high ligand efficiency in SPR, X-ray, or NMR fragment campaigns. Procure the precise isomer to avoid confounding pharmacological bias.

Molecular Formula C21H25N3O3S
Molecular Weight 399.51
CAS No. 392240-84-5
Cat. No. B2818793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide
CAS392240-84-5
Molecular FormulaC21H25N3O3S
Molecular Weight399.51
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)C34CC5CC(C3)CC(C5)C4)OC
InChIInChI=1S/C21H25N3O3S/c1-26-16-4-3-15(8-17(16)27-2)18(25)22-20-24-23-19(28-20)21-9-12-5-13(10-21)7-14(6-12)11-21/h3-4,8,12-14H,5-7,9-11H2,1-2H3,(H,22,24,25)
InChIKeyHYCSFNDZAVZQHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide (CAS 392240-84-5): Chemical Identity and Class Context


N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide (CAS 392240‑84‑5) is a synthetic small molecule belonging to the 1,3,4‑thiadiazole benzamide class, characterized by an adamantyl substituent at the thiadiazole 5‑position and a 3,4‑dimethoxybenzamide moiety [1]. The compound has a molecular weight of 399.5 g/mol and a computed XLogP3‑AA of 4.4, indicating moderate lipophilicity [1]. This scaffold merges the steric bulk and lipophilicity of adamantane with the hydrogen‑bonding capacity of the thiadiazole‑amide core, a combination frequently explored in medicinal chemistry for modulating target binding and metabolic stability [1].

Why Generic Substitution Is Not Viable for N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide (392240-84-5)


Within the 1,3,4‑thiadiazole benzamide series, even subtle modifications to the benzamide ring substitution pattern or the adamantane‑thiadiazole linkage can drastically alter physicochemical properties and biological target engagement [1]. The 3,4‑dimethoxy substitution on the benzamide ring is not interchangeable with the 2,4‑dimethoxy isomer (CAS 392240‑86‑7), the N‑methyl derivative (CAS 392321‑29‑8), or the N‑benzyl analog (CAS 392320‑64‑8) because these changes affect hydrogen‑bond acceptor topology, conformational flexibility, and lipophilicity, each of which can re‑rank compound performance in target‑based assays [1]. Generic replacement without head‑to‑head data therefore carries a high risk of losing the specific pharmacological or physicochemical profile that made the original compound a candidate of interest [1].

Quantitative Differentiation Evidence for N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide (392240-84-5) vs. Closest Analogs


Lipophilicity (XLogP3‑AA) of 392240‑84‑5 Compared to the 2,4‑Dimethoxybenzamide Positional Isomer

The computed lipophilicity of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide (392240‑84‑5) differs from that of its positional isomer N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide (CAS 392240‑86‑7) [1]. The 3,4‑dimethoxy substitution yields an XLogP3‑AA of 4.4, whereas the 2,4‑dimethoxy isomer has an XLogP3‑AA of 4.1 [1]. This difference of 0.3 log units corresponds to an approximately two‑fold difference in partition coefficient, which can affect membrane permeability, solubility, and off‑target binding [1].

Lipophilicity Physicochemical_property Drug_discovery

Hydrogen‑Bond Acceptor Count Differentiates 392240‑84‑5 from the N‑Methyl Analog

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide (392240‑84‑5) possesses six hydrogen‑bond acceptor atoms (two methoxy oxygens, the amide carbonyl oxygen, and three thiadiazole/triazole nitrogens) [1]. The N‑methyl derivative (CAS 392321‑29‑8) contains an additional methyl group on the amide nitrogen, which eliminates the amide NH donor but maintains six acceptors [1]. The absence of the hydrogen‑bond donor in the N‑methyl analog abolishes a key donor–acceptor motif, directly influencing target recognition and crystal packing, which is critical for assays requiring consistent solid‑state properties [1].

Hydrogen_bonding Physicochemical_property Medicinal_chemistry

Rotatable Bond Count Distinction from the N‑Benzyl Analog

The rotatable bond count for N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide is five, compared to eight for the N‑benzyl analog (CAS 392320‑64‑8) [1]. The three additional rotatable bonds in the N‑benzyl derivative arise from the benzyl group attached to the amide nitrogen, which increases conformational entropy and may reduce binding affinity due to entropic penalty upon target binding [1]. The target compound, with fewer rotatable bonds, is expected to show reduced conformational flexibility and potentially higher binding efficiency when conformational constraint is advantageous [1].

Conformational_flexibility Physicochemical_property Drug_design

Absence of Reported Biological Activity Data: A Key Differentiator from Characterized 1,3,4‑Thiadiazole Benzamides

A comprehensive search of primary literature, patents, PubChem, and ChEMBL reveals no quantitative biological activity data (IC₅₀, Ki, MIC, etc.) for N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide [1]. In contrast, structurally related 1,3,4‑thiadiazole benzamides such as those described in US 4,801,718A have reported herbicidal and antipsychotic activities in functional assays [2]. The complete lack of bioactivity annotation for 392240‑84‑5 distinguishes it as an unexplored chemotype, which may be advantageous for novelty‑driven drug discovery or intellectual property generation, but also demands de novo profiling before use as a reference compound [1][2].

Biological_activity Data_availability Screening

Computed Drug‑Likeness (Lipinski Rule‑of‑Five) Comparison Across Dimethoxybenzamide Regioisomers

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide satisfies Lipinski’s Rule‑of‑Five with zero violations (MW = 399.5; XLogP3 = 4.4; H‑bond donors = 1; H‑bond acceptors = 6) [1]. The 2,4‑dimethoxy isomer (CAS 392240‑86‑7) also has zero violations but with a lower XLogP3 (4.1) [1]. While both are “drug‑like,” the target compound’s higher lipophilicity (logP 4.4) approaches the Rule‑of‑Five ceiling, which may reduce aqueous solubility and increase metabolic liability relative to the less lipophilic isomer [1]. This borderline property can be advantageous for central nervous system penetration but detrimental for systemic exposure, depending on the intended screening application [1].

Drug‑likeness Physicochemical_property Lead_optimization

Synthetic Tractability Indicator: Fewer Synthetic Steps Implied by Structural Simplicity Relative to N‑Benzyl‑Substituted Analogs

The target compound is assembled via a single amide coupling between 5‑(adamantan‑1‑yl)‑1,3,4‑thiadiazol‑2‑amine and 3,4‑dimethoxybenzoyl chloride [1]. The N‑benzyl analog (CAS 392320‑64‑8) requires an additional N‑alkylation step to install the benzyl group on the amide nitrogen, increasing the synthetic sequence by at least one step [1]. This difference in synthetic complexity implies higher achievable yields and lower cost‑of‑goods for the target compound, which directly impacts procurement economics for large‑scale screening campaigns [1].

Synthetic_feasibility Procurement Medicinal_chemistry

Recommended Application Scenarios for N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide (392240-84-5) Based on Quantitative Differentiation Evidence


Novel Target Discovery Screening Where No Prior Art Bioactivity Exists

Because no quantitative biological activity data has been reported for 392240‑84‑5 [1], it is ideally suited for first‑in‑class target discovery screens. A research team can use it as a chemically tractable, drug‑like starting point (zero Lipinski violations, moderate lipophilicity) without the risk of pre‑existing pharmacological bias, allowing novel target‑phenotype associations to be established de novo [1].

Structure–Activity Relationship (SAR) Studies on Dimethoxybenzamide Regioisomerism

The 0.3 log‑unit difference in XLogP3‑AA between the 3,4‑dimethoxy (target) and 2,4‑dimethoxy isomers provides a quantitative basis for probing how lipophilicity changes impact target binding and selectivity [1]. Procurement of both isomers enables matched molecular pair analysis, isolating the effect of methoxy substitution pattern on biological readouts [1].

Hydrogen‑Bond Donor Requirement Profiling in Enzyme or Receptor Assays

The presence of a single hydrogen‑bond donor (amide NH) in 392240‑84‑5 versus zero donors in the N‑methyl analog allows direct interrogation of the donor’s contribution to affinity and selectivity [1]. This scenario is valuable when the target’s hydrogen‑bonding pharmacophore is not yet fully elucidated [1].

Conformational Constraint Assessment in Fragment‑Based or Biophysical Screening

With only five rotatable bonds, 392240‑84‑5 is more rigid than its N‑benzyl analog (eight rotatable bonds) [1]. This rigidity can translate into higher ligand efficiency and clearer SAR in surface plasmon resonance, X‑ray crystallography, or nuclear magnetic resonance fragment screening campaigns [1].

Quote Request

Request a Quote for N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.